molecular formula C7H5BClNO2 B1370755 (2-Chloro-4-cyanophenyl)boronic acid CAS No. 677743-50-9

(2-Chloro-4-cyanophenyl)boronic acid

Cat. No. B1370755
CAS RN: 677743-50-9
M. Wt: 181.38 g/mol
InChI Key: MSCQYLAIRMCGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It has a molecular weight of 181.39 and is a solid in physical form . It is typically stored at 4°C .


Molecular Structure Analysis

The InChI code for “(2-Chloro-4-cyanophenyl)boronic acid” is InChI=1S/C7H5BClNO2/c9-7-3-5 (4-10)1-2-6 (7)8 (11)12/h1-3,11-12H . The Canonical SMILES is B (C1=C (C=C (C=C1)C#N)Cl) (O)O .


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-4-cyanophenyl)boronic acid”, can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .


Physical And Chemical Properties Analysis

“(2-Chloro-4-cyanophenyl)boronic acid” has a molecular weight of 181.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are 181.0101863 g/mol . The topological polar surface area is 64.2 Ų .

Scientific Research Applications

Organic Synthesis

2-Chloro-4-cyanophenylboronic acid: is a versatile reagent in organic synthesis. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . This compound can be used to introduce chloro and cyano substituents into aromatic rings, enabling the synthesis of a wide range of derivatives with potential pharmacological activities.

Material Science

In material science, this boronic acid derivative can be employed to modify surface properties of materials. It can be used to create self-assembling monolayers on surfaces, which can alter the wettability, adhesion, and other surface characteristics important for material applications .

Drug Discovery

The cyano and boronic acid functional groups present in 2-Chloro-4-cyanophenylboronic acid make it a valuable building block in drug discovery. It can be used to synthesize boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .

Catalysis

This compound can act as a ligand for transition metals, forming complexes that are catalysts in organic reactions. Such catalytic systems can be applied in asymmetric synthesis, which is crucial for producing enantiomerically pure substances required in the pharmaceutical industry .

Sensor Development

Boronic acids can form reversible covalent complexes with sugars and other diols. This property is exploited in the development of sensors for glucose and other biologically relevant molecules, which is highly significant for medical diagnostics .

Polymer Chemistry

2-Chloro-4-cyanophenylboronic acid: can be used in the synthesis of polymers with specific functionalities. The boronic acid group can participate in polymerization reactions or be used to modify preformed polymers, leading to materials with novel properties suitable for advanced applications .

Agricultural Chemistry

In agricultural chemistry, boronic acids are explored for their potential use in developing new herbicides and pesticides. The structural versatility provided by 2-Chloro-4-cyanophenylboronic acid could lead to the creation of compounds with specific activity against agricultural pests .

Environmental Science

Lastly, this compound’s ability to bind to various organic molecules can be harnessed in environmental science for the removal of pollutants from water or soil. It could be incorporated into filtration systems or used in remediation processes to capture and neutralize toxic substances .

Future Directions

Boronic acids, including “(2-Chloro-4-cyanophenyl)boronic acid”, have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(2-chloro-4-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCQYLAIRMCGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622047
Record name (2-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-cyanophenyl)boronic acid

CAS RN

677743-50-9
Record name (2-Chloro-4-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.